molecular formula C23H22N4O3 B2509916 2-(2-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946278-24-6

2-(2-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2509916
CAS No.: 946278-24-6
M. Wt: 402.454
InChI Key: ZUQPGLCTWBMDAZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 2-methoxyphenyl group at position 2, a 4-(3-methylbenzoyl)piperazinyl group at position 5, and a nitrile group at position 2. The methoxyphenyl and methylbenzoyl moieties contribute to its electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-6-5-7-17(14-16)22(28)26-10-12-27(13-11-26)23-19(15-24)25-21(30-23)18-8-3-4-9-20(18)29-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQPGLCTWBMDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the piperazine moiety, and the attachment of the methoxyphenyl and methylbenzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization and quality control are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology :
    • The compound has been studied for its potential as a selective ligand for serotonin receptors, particularly the 5-HT1A receptor. Research indicates that derivatives of the piperazine moiety exhibit significant binding affinity and selectivity towards these receptors, which are crucial in mood regulation and anxiety disorders .
  • Anticancer Activity :
    • Preliminary studies suggest that the compound may possess anticancer properties. Its ability to inhibit certain cancer cell lines has been observed, although further investigation is required to elucidate its mechanism of action and therapeutic efficacy .
  • Anti-inflammatory Effects :
    • The oxazole ring in the structure is associated with anti-inflammatory activity. Compounds containing oxazole derivatives have shown promise in reducing inflammation in various preclinical models, indicating potential for development as anti-inflammatory agents .

Case Study 1: Serotonin Receptor Binding

A study evaluated the binding affinity of several piperazine derivatives, including those similar to 2-(2-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile. The results demonstrated that these compounds exhibit low nanomolar affinity for the 5-HT1A receptor, suggesting their potential as anxiolytic agents .

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines revealed that the compound inhibited cell proliferation significantly compared to control groups. The mechanism of action appears to involve the induction of apoptosis, although specific pathways remain under investigation .

Case Study 3: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of oxazole derivatives highlighted that compounds similar to this compound demonstrated a reduction in pro-inflammatory cytokines in murine models of inflammation .

Summary Table of Applications

Application AreaDescriptionResearch Findings
NeuropharmacologyPotential as a selective serotonin receptor ligandHigh binding affinity to 5-HT1A receptor
Anticancer ActivityInhibition of cancer cell proliferationInduces apoptosis in cancer cell lines
Anti-inflammatoryReduction of inflammation markersDecreases pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Differences from Target Compound Potential Biological Implications References
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorophenyl, 2-fluorobenzoyl 420.3 Fluorine substituents increase electronegativity Enhanced binding affinity but reduced lipophilicity
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl, furyl 409.8 Chlorine (electron-withdrawing) and furyl (polar) Higher potency but potential toxicity concerns
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile 3-Methoxyphenyl, 2-chlorobenzoyl 422.9 Chlorine at benzoyl position vs. methyl in target Altered steric effects and receptor interactions
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile Naphthalenylmethyl, 4-methoxyphenylpiperazinyl 472.5 Bulky naphthalene group Improved target binding but reduced bioavailability
2-[(4-Bromophenoxy)methyl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile Bromophenoxy, pyridinylmethylamino 412.2 Pyridine ring introduces hydrogen-bonding capability Enhanced solubility and CNS penetration

Key Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

  • Fluorine and chlorine substituents (e.g., in and ) increase electronegativity, enhancing target binding but reducing lipophilicity. In contrast, the methoxy group in the target compound improves solubility via hydrogen bonding and may slow metabolism via O-demethylation pathways .
  • The methyl group on the benzoyl moiety (target compound) offers a balance between steric bulk and metabolic stability compared to halogens .

Heterocyclic Modifications :

  • Replacement of the methoxyphenyl group with furyl () or naphthalenylmethyl () alters π-π stacking and van der Waals interactions. The furyl group’s polarity may improve aqueous solubility, while naphthalene’s bulk could hinder membrane permeability .

Piperazine Derivatives :

  • Piperazine rings substituted with chloroacetyl () or 4-methoxyphenyl () groups show divergent conformational preferences. The 3-methylbenzoyl group in the target compound likely optimizes steric compatibility with hydrophobic binding pockets .

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows multi-component one-pot reactions (analogous to ), but halogenated analogs (e.g., ) may require additional purification steps due to reactivity challenges .
  • Biological Activity : Pyrazole-carbonitrile derivatives () demonstrate pesticidal activity, suggesting the nitrile group in the target compound could act as a pharmacophore. However, the oxazole core may offer superior metabolic stability compared to pyrazoles .
  • Crystallographic Data : Piperazine-containing compounds (e.g., ) exhibit planar conformations in crystal structures, implying that the target compound’s flexibility might enhance binding to dynamic targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile
Calculated logP ~3.1 ~3.5 ~2.8
Molecular Weight 422.9 420.3 409.8
Predicted Solubility (µg/mL) 12.5 8.2 18.7

Biological Activity

2-(2-Methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS Number: 946278-24-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3}, with a molecular weight of 402.4 g/mol. The structure features an oxazole ring, a piperazine moiety, and a methoxyphenyl group, which are known to contribute to its biological activities.

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to pharmacological effects such as anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxazole compounds, it was found that certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungi. For instance, compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
Compound A816
Compound B48
This compoundTBDTBD

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in various studies. It has been reported that oxazole derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For example, similar compounds have shown efficacy in inhibiting the growth of breast cancer and leukemia cell lines .

Case Study: Anticancer Efficacy
In a recent study, researchers synthesized several oxazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(2-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile, and how do they influence its reactivity?

  • Structural Components :

  • Oxazole core : Provides aromaticity and potential for π-π stacking interactions .
  • 2-Methoxyphenyl group : Introduces steric hindrance and modulates electronic properties via the methoxy substituent .
  • 3-Methylbenzoyl-piperazine moiety : Enhances solubility and enables interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding .
  • Cyanide group (carbonitrile) : Acts as a strong electron-withdrawing group, influencing electrophilic substitution patterns .
    • Methodological Insight : Structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), as demonstrated for analogous oxazole derivatives .

Q. What synthetic routes are commonly employed for oxazole-carbonitrile derivatives with piperazine substituents?

  • Multi-Step Synthesis :

Oxazole Formation : Cyclization of precursors (e.g., amino alcohols or nitriles) under thermal or microwave-assisted conditions .

Piperazine Acylation : Coupling of the oxazole intermediate with 3-methylbenzoyl chloride via nucleophilic acyl substitution under inert atmospheres (N₂/Ar) .

Purification : Column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) to isolate the final product .

  • Critical Parameters : Reaction yields depend on temperature control (e.g., 50°C for acylation) and solvent selection (e.g., DMSO for polar intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar oxazole-piperazine derivatives?

  • Case Study : Analogous compounds exhibit variable antimicrobial or anticancer efficacy due to:

  • Substituent Positioning : Meta vs. para substitution on the benzoyl group alters steric and electronic profiles .
  • Assay Conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .
    • Methodological Mitigation :
  • Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls.
  • Dose-Response Curves : Validate activity across multiple concentrations to distinguish true bioactivity from solvent artifacts .

Q. What strategies optimize reaction yields for introducing the 3-methylbenzoyl group to the piperazine ring?

  • Challenges : Competing side reactions (e.g., over-acylation or ring-opening) reduce yields.
  • Solutions :

  • Protecting Groups : Temporarily block reactive piperazine nitrogens using tert-butoxycarbonyl (Boc) groups .
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the piperazine nitrogen .

Q. How do computational methods aid in predicting the binding affinity of this compound to kinase targets?

  • In Silico Workflow :

Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR).

MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .

  • Experimental Correlation : Compare predictions with in vitro kinase inhibition assays (IC₅₀ values) to refine computational models .

Data Contradiction Analysis

Q. Discrepancies in NMR spectral data for oxazole derivatives: How to troubleshoot?

  • Common Issues :

  • Tautomerism : Oxazole rings may exhibit keto-enol tautomerism, leading to split peaks .
  • Solvent Artifacts : Residual solvents (e.g., CHCl₃ in CDCl₃) can obscure signals.
    • Resolution :
  • Variable Temperature NMR : Identify tautomers by analyzing spectra at 25°C vs. 60°C .
  • Deuteration : Use D₂O exchange to confirm labile protons (e.g., NH in piperazine) .

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